Alpha-Conotoxin AuIB is a 15-residue peptide isolated from the venom of the "court cone," Conus aulicus. [] It belongs to the α4/7 subfamily of α-conotoxins, a homologous series of peptides known to antagonize neuronal nicotinic acetylcholine receptors (nAChRs). [, ] AuIB exhibits high selectivity for the α3β4 nAChR subtype, making it a valuable tool for investigating the role of this receptor in various physiological processes. []
Alpha-Conotoxin AuIB is a peptide derived from the venom of the marine cone snail species Conus aulicus. It is a member of the conotoxin family, which consists of small peptides that interact selectively with various ion channels and receptors in the nervous system. Alpha-Conotoxin AuIB specifically acts as an antagonist for the neuronal nicotinic acetylcholine receptors containing the α3β4 subunits, making it a valuable tool for studying these receptors and their physiological roles .
Alpha-Conotoxin AuIB belongs to the class of neurotoxins known as conotoxins, which are further classified based on their target receptors. Specifically, AuIB targets nicotinic acetylcholine receptors, particularly those with α3β4 subunit composition. This classification is significant due to its implications in neuromodulation and potential therapeutic applications .
The synthesis of Alpha-Conotoxin AuIB can be achieved through solid-phase peptide synthesis, a method that allows for the assembly of peptides in a stepwise manner on a solid support. The process involves several key steps:
Alpha-Conotoxin AuIB consists of a sequence of amino acids that form a compact structure stabilized by disulfide bonds. The typical structure includes:
The molecular weight of Alpha-Conotoxin AuIB is approximately 1,500 Da, and it typically contains four cysteine residues that form two disulfide bridges essential for its biological function .
The primary chemical reactions involving Alpha-Conotoxin AuIB include:
Alpha-Conotoxin AuIB exerts its effects by selectively binding to the α3β4 nicotinic acetylcholine receptors, blocking their activation by acetylcholine or nicotine. This inhibition leads to:
The peptide's activity can be quantified by measuring its inhibitory constant (IC50), which has been reported at approximately 0.75 μM against α3β4 receptors .
Alpha-Conotoxin AuIB has several scientific applications:
Alpha-conotoxin AuIB was first isolated in 1998 from the venom of the marine snail Conus aulicus (court cone), a species specialized in hunting mollusks and other snails. Its discovery emerged from systematic screening of Conus venoms for bioactive peptides targeting nicotinic acetylcholine receptors (nAChRs). Unlike earlier muscle-targeting α-conotoxins (e.g., α-GI), AuIB exhibited unprecedented selectivity for neuronal nAChR subtypes [2] [8]. The peptide was purified using reverse-phase liquid chromatography (RPLC) and sequenced via Edman degradation, revealing a 15-amino-acid sequence (GCCSYPPCFATNPDC-NH₂) with C-terminal amidation [2] [8]. This discovery underscored the vast pharmacological diversity within Conus venoms, as C. aulicus venom yielded distinct α-conotoxins (AuIA, AuIB, AuIC) with divergent receptor specificities [2].
Table 1: Key Characteristics of α-Conotoxin AuIB
Property | Detail |
---|---|
Source Species | Conus aulicus (court cone) |
Year Discovered | 1998 |
Sequence | GCCSYPPCFATNPDC-NH₂ |
Disulfide Connectivity | Cys²-Cys⁸ / Cys³-Cys¹⁵ (globular) |
Molecular Formula | C₆₅H₈₉N₁₇O₂₁S₄ |
Molecular Weight | 1572.76 Da |
Primary Target | α3β4 nicotinic acetylcholine receptor (nAChR) |
AuIB exemplifies the evolutionary refinement of Conus venoms for prey capture. As a predator of mollusks, C. aulicus employs AuIB to disrupt cholinergic neurotransmission in the prey’s nervous system. By selectively inhibiting α3β4 nAChRs—which modulate norepinephrine release in the central and peripheral nervous systems—AuIB induces rapid paralysis [2] [4]. This specificity is critical: α3β4 nAChRs dominate autonomic ganglia and brain regions involved in stress responses, making them ideal targets for immobilizing prey without energy-intensive envenomation [2] [6].
The peptide’s evolutionary significance lies in its contribution to the "arms race" between predator and prey. Conus venoms contain >100 distinct toxins per species, driven by diversifying selection to counter prey resistance [5] [10]. AuIB’s high affinity for α3β4 nAChRs (IC₅₀ = 0.75 μM in Xenopus oocyte assays) reflects this adaptation [2]. Notably, its negligible activity at other subtypes (e.g., α4β2, α7) minimizes off-target effects, ensuring efficient prey subjugation [2] [6].
Alpha-conotoxins are classified by cysteine framework (m/n), denoting residues between cysteines 1–2 (m) and 2–3 (n). AuIB belongs to the 4/6 subfamily, with four residues in the first intercysteine loop (Cys³-Ser-Tyr-Pro-Pro-Cys⁸) and six in the second (Cys⁸-Phe-Ala-Thr-Asn-Pro-Asp-Cys¹⁵) [8] [10]. This places it among non-classical α-conotoxins targeting neuronal nAChRs, contrasting with muscle-specific 3/5 frameworks (e.g., α-GI) [1] [4].
Structurally, AuIB adopts a globular disulfide connectivity (Cys²–Cys⁸ and Cys³–Cys¹⁵), forming two rigid loops stabilized by β-turns. Nuclear magnetic resonance (NMR) studies confirm that Phe⁹ in the second loop is critical for binding, forming hydrophobic interactions with Trp⁵⁹ and Lys⁶¹ in the β4 subunit of α3β4 nAChRs [6] [10]. Mutagenesis studies show that substituting Phe⁹ with alanine reduces potency >10-fold, while Pro⁶–Pro⁷ maintains backbone conformation [6] [9].
Functionally, AuIB is distinguished by its subtype selectivity:
Table 2: Classification of Select Alpha-Conotoxins by Cysteine Framework
Subfamily | Example | Sequence | Primary Target | Selectivity vs. AuIB |
---|---|---|---|---|
4/6 | AuIB | GCCSYPPCFATNPDC-NH₂ | α3β4 nAChR | Reference |
4/7 | MII | GCCSNPVCHLEHSNLC⁻ | α3β2/α6β2 nAChR | Distinct β-subunit preference |
3/5 | GI | ECCNPACGRHYSC⁻ | Muscle nAChR | Muscle vs. neuronal |
4/4 | BuIA | GCCSTPPCAKLHPDC⁻ | α6/α3β2, α3β4 | Kinetically discriminates β2/β4 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7